molecular formula C14H13N5O2 B14180706 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine CAS No. 918304-44-6

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine

Cat. No.: B14180706
CAS No.: 918304-44-6
M. Wt: 283.29 g/mol
InChI Key: VZEVSOPYBXWJKT-UHFFFAOYSA-N
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Description

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine is a chemical compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine typically involves the reaction of a purine derivative with a benzodioxepin moiety. One common method involves the use of halogenated purine precursors, which undergo nucleophilic substitution reactions with benzodioxepin intermediates under controlled conditions. The reaction conditions often include the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: K2CO3, DMSO

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antitumor and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been reported to exhibit antitumor activity by inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

CAS No.

918304-44-6

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purin-6-amine

InChI

InChI=1S/C14H13N5O2/c15-13-12-14(17-7-16-13)18-8-19(12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2,(H2,15,16,17)

InChI Key

VZEVSOPYBXWJKT-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC2=CC=CC=C2O1)N3C=NC4=NC=NC(=C43)N

Origin of Product

United States

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